O-Ethyl 3-methylbenzene-1-carbothioate
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Overview
Description
O-Ethyl 3-methylbenzene-1-carbothioate is an organic compound that belongs to the class of aromatic thioesters It is characterized by the presence of an ethyl group attached to the oxygen atom, a methyl group attached to the benzene ring, and a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl 3-methylbenzene-1-carbothioate typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with ethanol in the presence of a base, such as pyridine, to yield this compound. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl 3-methylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
O-Ethyl 3-methylbenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O-Ethyl 3-methylbenzene-1-carbothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- O-Methyl 3-methylbenzene-1-carbothioate
- O-Ethyl 4-methylbenzene-1-carbothioate
- O-Ethyl 3-chlorobenzene-1-carbothioate
Uniqueness
O-Ethyl 3-methylbenzene-1-carbothioate is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds.
Properties
CAS No. |
64559-07-5 |
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Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
O-ethyl 3-methylbenzenecarbothioate |
InChI |
InChI=1S/C10H12OS/c1-3-11-10(12)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
LKTWGIIIVOSLTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)C1=CC=CC(=C1)C |
Origin of Product |
United States |
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